

Rociletinib response rate T790M-positive negative

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Compound Focus: Rociletinib

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Rociletinib Response Rate Comparison

Mutation Status	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Study Phase & Citation
T790M-Positive	59% (95% CI, 45 to 73) [1]	93% [1]	Phase 1-2 Trial (TIGER-X) [1]
T790M-Negative	29% (95% CI, 8 to 51) [1]	59% [1]	Phase 1-2 Trial (TIGER-X) [1]
T790M-Positive (500 mg)	Information not available	74% (DCR at ~3 months) [2]	Phase 3 Trial (TIGER-3) [2]
T790M-Positive (625 mg)	Information not available	Information not available	Phase 3 Trial (TIGER-3) [2]

The stark difference in response rates underscores the targeted nature of **rociletinib**. Its mechanism is designed to selectively inhibit the T790M resistance mutation, which explains the more substantial antitumor activity observed in that patient population [1].

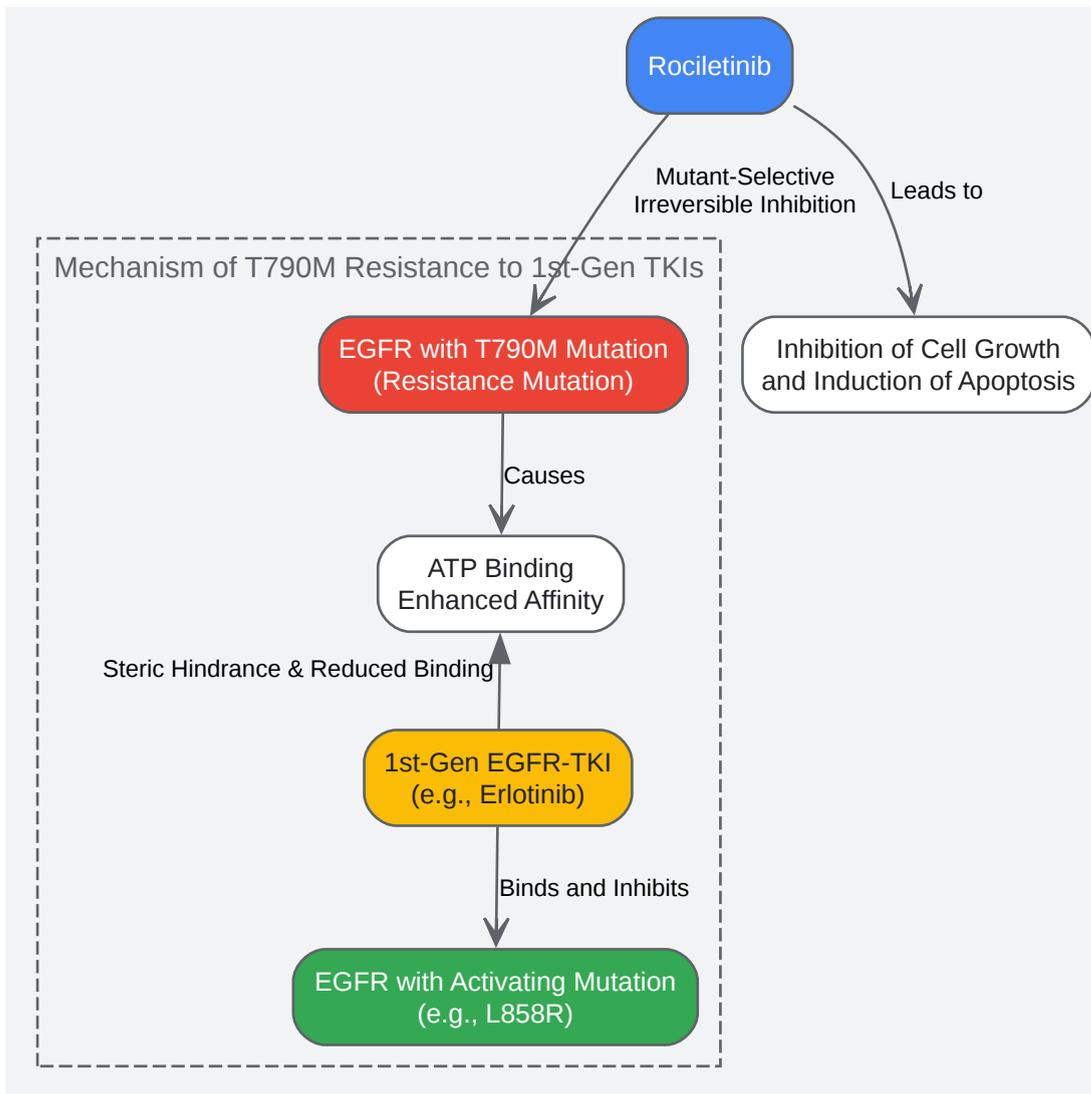
Experimental Protocol & Trial Design

The data in the table above comes from two main clinical trials. Here is a detailed look at their methodologies.

- **Study Design:** The primary efficacy data comparing T790M-positive and T790M-negative patients comes from the **TIGER-X trial**, a phase 1-2, open-label, drug-company sponsored study [1]. The **TIGER-3 trial** was a phase 3 randomized study designed to compare **rociletinib** to chemotherapy, but its development was discontinued in 2016 and enrollment was halted [2].
- **Patient Population:** The studies enrolled patients with advanced or metastatic **EGFR-mutated NSCLC** who had experienced disease progression after treatment with a first- or second-generation EGFR tyrosine kinase inhibitor (e.g., erlotinib) [2] [1]. In TIGER-X, 50% of patients had three or more sites of metastatic disease, and 44% had a history of brain metastases [1].
- **Intervention:** Patients received oral **rociletinib** at various doses. In the TIGER-3 trial, the starting dose was either **500 mg or 625 mg twice daily** in a 21-day cycle [2].
- **Key Efficacy Endpoints:**
 - **Objective Response Rate (ORR):** The proportion of patients with a confirmed complete or partial response to treatment, as assessed by the study investigators [2]. This was a key metric in TIGER-X [1].
 - **Disease Control Rate (DCR):** The proportion of patients who achieved a complete response, partial response, or stable disease [2] [1].
- **Methodology for Mutation Status:** Tumor mutation status (including T790M) was centrally confirmed from biopsy or surgical resection samples obtained within 60 days before study treatment. Central genotyping was performed using methods like the **therascreen EGFR RGQ PCR Kit** [2].

Rociletinib's Mechanism of Action & Resistance

The following diagram illustrates the underlying biology that explains the differential response rates.



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This mechanism is why patients with T790M-positive cancer showed a much higher response to **rociletinib**. For T790M-negative cancers, resistance is driven by other, alternative pathways that **rociletinib** does not effectively target, resulting in a lower response rate [3].

Important Context and Safety Profile

When evaluating this data, it is crucial to consider the following:

- **Discontinued Development:** The clinical development of **rociletinib** was halted in 2016 by the sponsor [2]. Consequently, it was never approved for clinical use, and its development was discontinued while the phase 3 TIGER-3 trial was still ongoing.

- **Significant Adverse Events:** The TIGER-3 trial reported that adverse events were more frequent with **rociletinib** than with chemotherapy. These included **hyperglycemia (24.0% grade 3 or higher)** and **corrected QT prolongation (6.7%)** [2]. Hyperglycemia was a known, manageable side effect that often responded to dose reduction and oral hypoglycemic medications [1].

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References

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